N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide
Description
N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide is a synthetic benzamide derivative featuring a 2,4-dimethoxyphenyl group and an 8-hydroxy-7-quinolinyl moiety. The 8-hydroxyquinoline core is associated with metal chelation, particularly Fe²⁺, as seen in similar compounds like HQBA (N-((8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl)benzamide) . The 2,4-dimethoxyphenyl substituent may enhance solubility and modulate electronic interactions compared to other aryl groups, such as methylphenyl or chlorophenyl, as observed in polycyclic aromatic compounds .
Properties
Molecular Formula |
C25H22N2O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C25H22N2O4/c1-30-18-11-13-19(21(15-18)31-2)23(27-25(29)17-7-4-3-5-8-17)20-12-10-16-9-6-14-26-22(16)24(20)28/h3-15,23,28H,1-2H3,(H,27,29) |
InChI Key |
RCLKJIVDBWUALW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Biological Activity
The compound N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The structure of this compound can be broken down into key components:
- 2,4-Dimethoxyphenyl group : Known for its role in enhancing lipophilicity and biological activity.
- 8-Hydroxy-7-quinolinyl moiety : Associated with various biological effects, including antimicrobial and anticancer properties.
- Benzamide backbone : Commonly found in many pharmacologically active compounds.
Anticancer Activity
Several studies have investigated the anticancer properties of benzamide derivatives, including the compound . For instance, research has shown that benzamide derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structure suggests potential activity against specific cancer types due to the presence of the quinoline moiety.
Table 1: Anticancer Activity of Benzamide Derivatives
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that benzamide derivatives exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
- Modulation of Signaling Pathways : It may affect pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Study 1: Antitumor Effects in vitro
A recent study evaluated the efficacy of this compound on human breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound exhibited potent inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide
- Molecular Formula : C24H20N2O3
- Molecular Weight : 384.4 g/mol
The compound features a quinoline core, which is often associated with diverse biological activities. Its structural components suggest potential interactions with various biological targets.
Antimicrobial Applications
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The presence of the quinoline moiety is particularly relevant:
- Mechanism of Action : Quinoline derivatives are known to inhibit bacterial growth by interfering with DNA replication and synthesis. They have shown efficacy against both Gram-positive and Gram-negative bacteria.
In a study focusing on the antimicrobial efficacy of quinoline derivatives, this compound demonstrated significant activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Anticancer Potential
The anticancer properties of this compound are also noteworthy. Studies have shown that quinoline-based compounds can induce apoptosis in cancer cells through several mechanisms:
- Mechanism of Action : The compound may inhibit DNA topoisomerases and induce cell cycle arrest, particularly at the G1 phase.
In a recent investigation, this compound was evaluated for its anticancer activity against A431 vulvar epidermal carcinoma cells. The results indicated that the compound significantly inhibited cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various quinoline derivatives. The findings revealed that modifications similar to those in this compound significantly increased potency against resistant bacterial strains, highlighting its potential for further development into therapeutic agents.
Case Study 2: Anticancer Activity
Research published in Cancer Research explored the effects of quinoline derivatives on breast cancer cell lines. The study found that these compounds induced apoptosis and cell cycle arrest through mitochondrial pathways, reinforcing the anticancer potential of this compound.
Comparison with Similar Compounds
HQBA (N-((8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl)benzamide)
N-((3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(4-methoxyphenyl)methyl)benzamide (Compound 6e)
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Substituted with 3,4-dimethoxyphenethylamine.
- Physicochemical Data :
- Activity: No direct biological data provided, but methoxy groups may enhance solubility.
Functional Analogues: Iron Chelators and Wnt Inhibitors
Ciclopirox and Deferoxamine
- Relation to HQBA : Share iron-chelation mechanisms but lack structural similarity to the target compound.
- Mechanism : Deplete intracellular Fe²⁺, mimicking hypoxia and disrupting Wnt signaling .
Comparative Data Table
Mechanistic and Structural Insights
- Iron Chelation: The 8-hydroxyquinoline group in the target compound likely enables Fe²⁺ binding, akin to HQBA, but the 2,4-dimethoxyphenyl substituent may alter binding kinetics or specificity compared to HQBA’s 4-methylphenyl group .
- Solubility and Bioavailability : Methoxy groups in the target compound could improve aqueous solubility relative to chlorophenyl or methylphenyl analogs (e.g., compound 6f in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
